molecular formula C16H20F3NO5 B11703202 13-(2,2,2-Trifluoroacetyl)-5,6-benzo-1,4,7,10-tetraoxa-13-azacyclopentadec-5-ene

13-(2,2,2-Trifluoroacetyl)-5,6-benzo-1,4,7,10-tetraoxa-13-azacyclopentadec-5-ene

Katalognummer: B11703202
Molekulargewicht: 363.33 g/mol
InChI-Schlüssel: HIFANQULVAUTPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl and benzotetraoxazacyclopentadecin groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoroacetic acid, trifluoroethanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Wirkmechanismus

The mechanism of action of 2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The benzotetraoxazacyclopentadecin ring may also contribute to the compound’s overall bioactivity by stabilizing its interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-1-(3,5,6,7,8,9,11,12-OCTAHYDRO-2H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)ETHAN-1-ONE stands out due to its complex structure, which combines a trifluoromethyl group with a benzotetraoxazacyclopentadecin ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H20F3NO5

Molekulargewicht

363.33 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)ethanone

InChI

InChI=1S/C16H20F3NO5/c17-16(18,19)15(21)20-5-7-22-9-11-24-13-3-1-2-4-14(13)25-12-10-23-8-6-20/h1-4H,5-12H2

InChI-Schlüssel

HIFANQULVAUTPE-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOC2=CC=CC=C2OCCOCCN1C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.